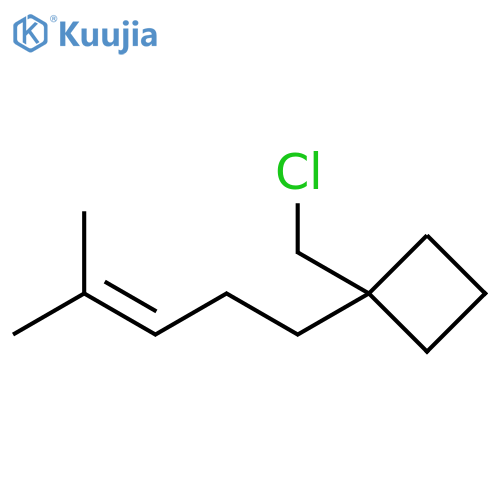

Cas no 2137896-31-0 (Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)-)

2137896-31-0 structure

商品名:Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)-

CAS番号:2137896-31-0

MF:C11H19Cl

メガワット:186.721562623978

CID:5287818

Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- 化学的及び物理的性質

名前と識別子

-

- Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)-

-

- インチ: 1S/C11H19Cl/c1-10(2)5-3-6-11(9-12)7-4-8-11/h5H,3-4,6-9H2,1-2H3

- InChIKey: FXRKIWYWTXJNCS-UHFFFAOYSA-N

- ほほえんだ: C1(CCl)(CC/C=C(\C)/C)CCC1

Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-678605-0.25g |

1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |

2137896-31-0 | 0.25g |

$1432.0 | 2023-03-11 | ||

| Enamine | EN300-678605-0.5g |

1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |

2137896-31-0 | 0.5g |

$1495.0 | 2023-03-11 | ||

| Enamine | EN300-678605-10.0g |

1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |

2137896-31-0 | 10.0g |

$6697.0 | 2023-03-11 | ||

| Enamine | EN300-678605-1.0g |

1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |

2137896-31-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-678605-2.5g |

1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |

2137896-31-0 | 2.5g |

$3051.0 | 2023-03-11 | ||

| Enamine | EN300-678605-0.05g |

1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |

2137896-31-0 | 0.05g |

$1308.0 | 2023-03-11 | ||

| Enamine | EN300-678605-5.0g |

1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |

2137896-31-0 | 5.0g |

$4517.0 | 2023-03-11 | ||

| Enamine | EN300-678605-0.1g |

1-(chloromethyl)-1-(4-methylpent-3-en-1-yl)cyclobutane |

2137896-31-0 | 0.1g |

$1371.0 | 2023-03-11 |

Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)- 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

2137896-31-0 (Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)-) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量